N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives. This compound is characterized by its complex molecular structure, which includes a benzothiazole ring, a nitrobenzamide moiety, and a diethylaminoethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the Benzothiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazole ring.
Introduction of the Nitro Group: Nitration of the benzothiazole intermediate using a mixture of concentrated nitric and sulfuric acids.
Formation of the Benzamide Moiety: Coupling of the nitrobenzothiazole intermediate with a suitable amine to form the benzamide structure.
Introduction of the Diethylaminoethyl Group: Alkylation of the benzamide intermediate with diethylaminoethyl chloride under basic conditions.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diethylaminoethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzothiazole derivatives.
Reduction: Formation of aminobenzothiazole derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride can be compared with other benzamide derivatives, such as:
N-(2-(diethylamino)ethyl)-N-(4-methoxyphenyl)-4-nitrobenzamide: Lacks the benzothiazole ring, which may affect its biological activity.
N-(2-(diethylamino)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitrobenzamide: Contains a chlorine atom instead of a methoxy group, which may alter its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S.ClH/c1-4-23(5-2)13-14-24(20(26)15-9-11-16(12-10-15)25(27)28)21-22-19-17(29-3)7-6-8-18(19)30-21;/h6-12H,4-5,13-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUPWEONDKVUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.